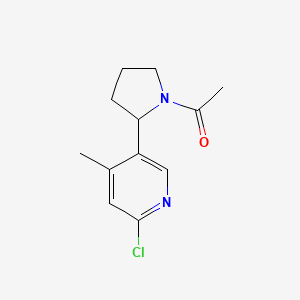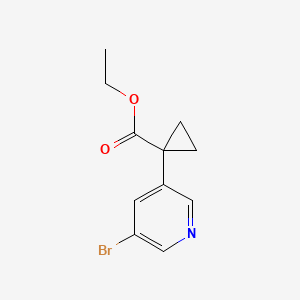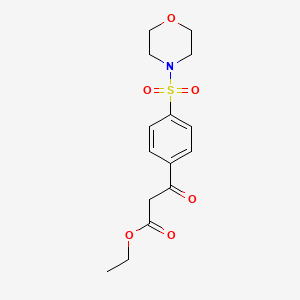
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a tert-butoxy group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to downstream effects on cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid
- 2-(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is unique due to its specific structural features, such as the presence of both a tert-butoxy group and a piperidine ring. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C14H26N2O4 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
2-[3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)6-7-15-11-5-4-8-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18) |
InChIキー |
MEKGNTFAAXSLBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCNC1CCCN(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
